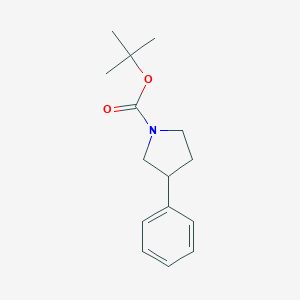

1-Boc-3-Phenyl-pyrrolidine

Descripción general

Descripción

1-Boc-3-Phenyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-3-Phenyl-pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-phenyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure the purity of the final product.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis and pharmaceutical applications.

Key Findings :

-

TFA is preferred for mild deprotection, avoiding side reactions in sensitive substrates.

-

HCl-mediated cleavage is scalable for industrial applications but requires neutralization steps .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at specific positions, depending on the reagents used.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ in acidic media (H₂SO₄) | 3-Phenyl-pyrrolidone | 65–75% | |

| Side-chain oxidation | CrO₃ in acetone (Jones oxidation) | 3-Phenyl-pyrrolidine-3-carboxylic acid | 58–63% |

Key Findings :

-

KMnO₄ selectively oxidizes the α-carbon adjacent to the nitrogen.

-

Chromium-based oxidants are effective for carboxylate formation but require careful stoichiometric control.

Alkylation and Substitution Reactions

The nitrogen atom and phenyl group participate in nucleophilic and electrophilic substitutions.

Key Findings :

-

NaH facilitates efficient alkylation without Boc group cleavage.

-

Nitration occurs preferentially at the para position of the phenyl ring .

Palladium-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions to form complex aryl and vinyl derivatives.

Key Findings :

-

Enantioselective α-arylation using (-)-sparteine as a chiral ligand achieves >90% ee .

-

Vinylation reactions enable access to bioactive alkaloids like (+)-maackiamine .

Reduction and Hydrogenation

The pyrrolidine ring and substituents can be reduced under catalytic conditions.

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

1-Boc-3-Phenyl-pyrrolidine serves as a versatile chiral building block in the synthesis of complex organic molecules. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective modifications, facilitating the synthesis of enantiomerically pure compounds essential for pharmaceutical development.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, including those targeting specific receptors involved in diseases. Its ability to form diverse derivatives makes it a valuable intermediate for creating novel therapeutic agents .

Biological Applications

Enzyme Mechanisms and Ligand Studies

In biological research, this compound can be employed to study enzyme mechanisms and as a ligand in biochemical assays. Its interaction with biological targets can provide insights into metabolic pathways and receptor dynamics .

Pharmacological Potential

Research indicates that this compound exhibits potential as a selective inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. This suggests its application in developing treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Medicinal Chemistry

Drug Development

The compound plays a crucial role as an intermediate in drug synthesis, particularly for compounds with anti-inflammatory and anticancer properties. By modifying the pyrrolidine structure, researchers can enhance the efficacy and selectivity of therapeutic agents .

Industrial Applications

Production of Fine Chemicals

In the chemical industry, this compound is used as a precursor for fine chemicals and specialty materials. Its versatility allows for its application in producing agrochemicals and other functional materials that require precise molecular structures .

Case Study 1: Synthesis of RORγt Inverse Agonists

A series of pyrrolidine derivatives were synthesized using this compound as a starting material. These compounds demonstrated significant activity against RORγt, with some exhibiting EC50 values in the low nanomolar range, indicating their potential as therapeutic agents for autoimmune diseases .

Case Study 2: Development of GPBAR1 Agonists

Research has shown that derivatives of this compound can serve as potent agonists for GPBAR1, a receptor linked to metabolic disorders. The study involved synthesizing various urea derivatives based on this scaffold, leading to compounds with improved pharmacokinetic profiles suitable for further drug development .

Mecanismo De Acción

The mechanism of action of 1-Boc-3-Phenyl-pyrrolidine depends on its specific application and the target molecule it interacts with. In general, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or proteins. This binding can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved can vary based on the context of its use in research or therapeutic applications.

Comparación Con Compuestos Similares

1-Boc-3-Phenyl-pyrrolidine can be compared with other similar compounds such as:

Pyrrolidine: The parent compound without the Boc protecting group.

N-Boc-3-pyrrolidinone: A related compound with a carbonyl group at the third position.

Pyrrolidine-2,5-dione: A versatile scaffold with different biological activities.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.

Actividad Biológica

1-Boc-3-Phenyl-pyrrolidine is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is primarily explored through its applications as a precursor for various bioactive molecules and its interactions with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHNO and a molar mass of approximately 247.33 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, which is crucial for its stability and reactivity during synthesis. The phenyl group at the 3-position of the pyrrolidine ring enhances its biological activity by influencing its interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Chiral Building Block : It serves as a versatile precursor in the synthesis of chiral drugs, where specific stereochemistry is essential for desired pharmacological effects.

- Enzyme Interaction : The compound has been identified as a selective inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. This interaction suggests potential therapeutic applications in treating such conditions.

- Biochemical Pathways : Pyrrolidine derivatives, including this compound, influence various biochemical pathways, contributing to their diverse biological profiles. They have been associated with activities such as antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibition .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds could target cancer-specific molecular markers such as CD44 and HER-2 .

Other Biological Activities

This compound also exhibits:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .

Table: Summary of Biological Activities

Case Study: RORγt Inhibition

In a notable study, this compound was evaluated for its binding affinity to RORγt. Using molecular docking techniques, researchers identified key interactions that enhance its selectivity as an inverse agonist. This finding supports further exploration into its therapeutic potential in autoimmune disorders.

Propiedades

IUPAC Name |

tert-butyl 3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459493 | |

| Record name | 1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147410-43-3 | |

| Record name | 1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.